2,5-Difluoro-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-3-iodopyridine is an organic compound with the chemical formula C6H3F2IN It is a fluorinated pyridine derivative, characterized by the presence of two fluorine atoms and one iodine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-iodopyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,5-difluoropyridine with iodine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like acetonitrile or dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and alkyne derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Difluoro-3-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated compounds.
Biology: The compound is utilized in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound finds applications in the production of agrochemicals, dyes, and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, affecting its reactivity and binding affinity. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets. These properties make it a valuable tool in the study of molecular mechanisms and the development of targeted therapies.
Comparison with Similar Compounds
- 2,4-Difluoro-3-iodopyridine
- 2-Fluoro-3-iodopyridine
- 2,6-Difluoro-3-iodopyridine
Comparison: Compared to its analogs, 2,5-Difluoro-3-iodopyridine exhibits unique reactivity due to the specific positioning of the fluorine and iodine atoms. This positioning can influence the compound’s electronic properties and steric effects, making it distinct in its chemical behavior and applications. For instance, the presence of fluorine atoms at the 2 and 5 positions can enhance the compound’s stability and resistance to metabolic degradation, which is advantageous in pharmaceutical applications.
Properties
IUPAC Name |
2,5-difluoro-3-iodopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYFFMXJVNYJAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.